molecular formula C21H24FN7 B5523939 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B5523939
M. Wt: 393.5 g/mol
InChI Key: WOVXOAUHUOEWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a piperazine ring substituted with a fluorophenyl group, a triazine ring, and a methylphenyl group. It has been studied for its inhibitory effects on human equilibrative nucleoside transporters (ENTs), which play a crucial role in nucleotide synthesis and adenosine regulation .

Properties

IUPAC Name

6-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-2-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN7/c1-15-5-4-6-16(13-15)24-21-26-19(25-20(23)27-21)14-28-9-11-29(12-10-28)18-8-3-2-7-17(18)22/h2-8,13H,9-12,14H2,1H3,(H3,23,24,25,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVXOAUHUOEWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine involves multiple steps. One common synthetic route includes the reaction of 2-fluorophenylpiperazine with a suitable triazine derivative under controlled conditions. The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3). The mixture is heated to facilitate the formation of the desired product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The compound exerts its effects by inhibiting human equilibrative nucleoside transporters (ENTs). It binds to the transporters and reduces the transport of nucleosides such as uridine and adenosine across cell membranes. This inhibition is irreversible and non-competitive, meaning that the compound binds to a different site than the natural substrate and cannot be displaced by excess substrate . The molecular targets include ENT1 and ENT2, with a higher selectivity for ENT2 .

Comparison with Similar Compounds

Biological Activity

The compound 6-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-N-(3-methylphenyl)-1,3,5-triazine-2,4-diamine is a member of the triazine family, which has garnered attention for its diverse biological activities. This compound is particularly noteworthy due to its potential applications in medicinal chemistry, including its role as a ligand for various receptors and its antitumor properties.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN7C_{21}H_{24}FN_7, with a molecular weight of approximately 393.46 g/mol. The structure features a triazine core substituted with a piperazine moiety and a fluorophenyl group, which contributes to its biological activity.

1. Antitumor Activity

Research indicates that triazine derivatives exhibit significant antitumor properties. A study evaluating various 1,3,5-triazine derivatives showed that compounds similar to the target compound displayed cytotoxic effects against cancer cell lines. For instance, derivatives were tested against human breast cancer (MCF-7) and lung cancer (A549) cell lines, revealing IC50 values in the low micromolar range, indicating effective inhibitory action on tumor growth .

2. Receptor Binding Affinity

The compound has been evaluated for its affinity towards several receptors, notably the serotonin receptor subtype 5-HT7. Ligands derived from triazines have shown promising results with Ki values in the nanomolar range. For example, related compounds exhibited Ki values as low as 8 nM, suggesting strong binding affinity . This receptor is implicated in various psychiatric disorders, making these compounds potential therapeutic agents for conditions such as depression and anxiety.

3. Urease Inhibition

Another area of interest is the urease inhibition activity of triazine derivatives. The urease enzyme plays a critical role in the pathogenesis of certain infections and is a target for drug development. Preliminary studies indicate that related compounds exhibit significant urease inhibitory activity with IC50 values around 3–4 µM . This suggests that the target compound may also possess similar properties.

Case Studies

Several studies have highlighted the efficacy of triazine derivatives:

  • Study on Antitumor Activity : A series of triazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that modifications on the aromatic rings significantly influenced cytotoxicity and selectivity towards specific cancer types .
  • Serotonin Receptor Ligands : Research focused on synthesizing novel triazine derivatives as selective ligands for the 5-HT7 receptor demonstrated that specific substitutions enhanced receptor affinity and selectivity .

Data Summary

Activity IC50/Ki Values Cell Lines/Receptors
AntitumorLow µM rangeMCF-7 (breast), A549 (lung)
Serotonin Receptor Binding8 nM5-HT7 receptor
Urease Inhibition3–4 µMUrease enzyme

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.